2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is an organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a bromophenyl group, an ethoxycarbonyl group, and a dioxoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.
Esterification: The bromophenyl intermediate undergoes esterification with ethyl chloroformate to form the ethoxycarbonyl derivative.
Cyclization: The ethoxycarbonyl derivative is then subjected to cyclization with phthalic anhydride to form the dioxoisoindole moiety.
Final Coupling: The final step involves coupling the dioxoisoindole derivative with the bromophenyl intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Reduction: Products include alcohol derivatives.
Oxidation: Products include carboxylic acids and other oxidized forms.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with biological receptors or enzymes, while the dioxoisoindole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another bromophenyl derivative with different functional groups.
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the dioxoisoindole moiety.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Contains a bromophenyl group but differs in the overall structure and functional groups.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of both the bromophenyl and dioxoisoindole moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H18BrNO7 |
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Molecular Weight |
536.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H18BrNO7/c1-2-34-25(32)16-5-10-19(11-6-16)28-23(30)20-12-7-17(13-21(20)24(28)31)26(33)35-14-22(29)15-3-8-18(27)9-4-15/h3-13H,2,14H2,1H3 |
InChI Key |
AHWRLSRLQMMWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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